2,3-dinonylnaphthalene-1-sulfonic Acid

Descripción general

Descripción

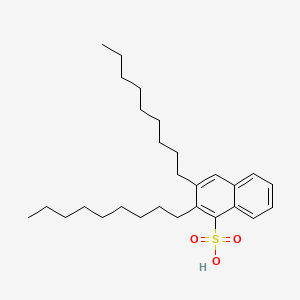

2,3-Dinonylnaphthalene-1-sulfonic acid is a complex organic compound with the molecular formula C28H44O3S. It is a derivative of naphthalene sulfonic acid, where two nonyl groups are attached to the 2nd and 3rd positions of the naphthalene ring, and a sulfonic acid group is attached to the 1st position. This compound is known for its unique chemical properties and various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinonylnaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene. The process begins with the nitration of naphthalene to produce 1-nitronaphthalene, which is then reduced to 1-amino-naphthalene. The amino group is then sulfonated to form 1-naphthalenesulfonic acid. Finally, the nonyl groups are introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dinonylnaphthalene-1-sulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic aromatic substitution reactions are typical, using reagents like alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of various alkyl or aryl groups onto the naphthalene ring.

Aplicaciones Científicas De Investigación

2,3-Dinonylnaphthalene-1-sulfonic acid has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mecanismo De Acción

The mechanism by which 2,3-dinonylnaphthalene-1-sulfonic acid exerts its effects depends on its specific application. In organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved:

Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: Can bind to receptors, altering signal transduction pathways.

Comparación Con Compuestos Similares

1-Naphthalenesulfonic acid

2-Naphthalenesulfonic acid

4-Naphthalenesulfonic acid

1,4-Dinonylnaphthalene-2-sulfonic acid

Is there anything specific you would like to know more about regarding this compound?

Actividad Biológica

2,3-Dinonylnaphthalene-1-sulfonic acid (DNNSA) is a member of the naphthalene sulfonic acid family, which is widely used in various industrial applications, including as dispersants in dyes and as anti-corrosive agents. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications. This article compiles findings from diverse studies to present a comprehensive overview of the biological activity of DNNSA.

- Chemical Formula : CHOS

- Molecular Weight : 460.72 g/mol

- CAS Number : 25322-17-2

Toxicological Profile

The toxicological assessment of DNNSA has been evaluated through various studies, focusing on its acute toxicity and potential health effects.

Acute Toxicity Studies

- LD50 Values :

| Study Type | Species | Route of Administration | LD50 (mg/kg) |

|---|---|---|---|

| Oral | Sprague-Dawley rats | Oral | ~1750 |

| Dermal (intact skin) | New Zealand White rabbits | Dermal | >2000 |

| Dermal (abraded skin) | New Zealand White rabbits | Dermal | <20000 |

Environmental Toxicity

A study examining the toxicity of DNNSA congeners highlighted significant effects on benthic organisms such as Tubifex tubifex and Hyalella azteca, with juvenile production being notably sensitive to exposure . This suggests that while DNNSA may have low acute toxicity in mammals, it can pose risks to aquatic life.

Case Studies

- Toxicity to Aquatic Organisms : In a controlled study, barium dinonylnaphthalene sulfonate showed adverse effects on sediment-dwelling organisms. The study utilized different substrates to assess the impact of organic carbon levels on toxicity, revealing that juvenile production was the most sensitive endpoint for T. tubifex with an EC50 value below established thresholds .

- Dermal Exposure Studies : A series of dermal exposure studies conducted on rabbits demonstrated that while mild irritation was observed, no significant mortality occurred at higher doses (up to 20,000 mg/kg) . This indicates a relatively low risk for acute dermal toxicity under controlled conditions.

Propiedades

IUPAC Name |

2,3-di(nonyl)naphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNQRCVBPNOTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881226 | |

| Record name | 2,3-Dinonyl-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark viscous liquid; [Reference #1] | |

| Record name | Dinonylnaphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1135682-32-4 | |

| Record name | Dinonylnaphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135682324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dinonyl-1-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINONYLNAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FG6G9U7CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.